1-METHANESULFONYL-N-[2-(QUINOLIN-8-YLOXY)ETHYL]-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE
Overview
Description
1-METHANESULFONYL-N-[2-(QUINOLIN-8-YLOXY)ETHYL]-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE is a complex organic compound that features a combination of methanesulfonyl, quinolinyl, and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHANESULFONYL-N-[2-(QUINOLIN-8-YLOXY)ETHYL]-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Quinolinyl Group: The quinolinyl group can be introduced via a nucleophilic substitution reaction, where a quinoline derivative reacts with an appropriate leaving group on the indole core.
Methanesulfonylation: The methanesulfonyl group can be introduced by reacting the intermediate compound with methanesulfonyl chloride in the presence of a base such as triethylamine.
Final Coupling: The final step involves coupling the quinolinyl and indole intermediates through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
1-METHANESULFONYL-N-[2-(QUINOLIN-8-YLOXY)ETHYL]-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinolinyl ketones or carboxylic acids, while reduction could produce quinolinyl alcohols or amines.
Scientific Research Applications
1-METHANESULFONYL-N-[2-(QUINOLIN-8-YLOXY)ETHYL]-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE has several applications in scientific research:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Medicine: The compound has potential as a therapeutic agent, particularly in the treatment of diseases where quinoline and indole derivatives have shown efficacy, such as malaria and cancer.
Industry: It can be used in the development of new polymers and materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 1-METHANESULFONYL-N-[2-(QUINOLIN-8-YLOXY)ETHYL]-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The quinolinyl and indole moieties are known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The methanesulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as chloroquine and quinine, which are used as antimalarial agents.
Indole Derivatives: Compounds like indomethacin and tryptophan, which have anti-inflammatory and nutritional roles, respectively.
Uniqueness
1-METHANESULFONYL-N-[2-(QUINOLIN-8-YLOXY)ETHYL]-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE is unique due to its combination of methanesulfonyl, quinolinyl, and indole groups, which confer a distinct set of chemical and biological properties
Properties
IUPAC Name |
1-methylsulfonyl-N-(2-quinolin-8-yloxyethyl)-2,3-dihydroindole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-29(26,27)24-12-9-16-14-17(7-8-18(16)24)21(25)23-11-13-28-19-6-2-4-15-5-3-10-22-20(15)19/h2-8,10,14H,9,11-13H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKOQWQFLAJFTEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C1C=CC(=C2)C(=O)NCCOC3=CC=CC4=C3N=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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